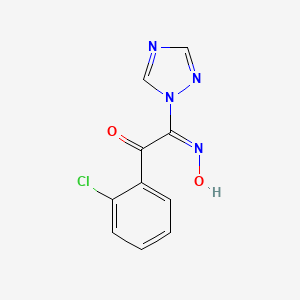![molecular formula C19H15BrN2O5 B5408634 allyl 2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5408634.png)
allyl 2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate, also known as BBAA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications.
Mecanismo De Acción
The mechanism of action of allyl 2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then induce cell death in cancer cells, making this compound a potential anticancer agent. The compound has also been shown to exhibit fluorescence properties, making it useful as a fluorescent probe for detecting metal ions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic effects on cancer cells, with studies demonstrating its potential as an anticancer agent. The compound has also been shown to exhibit fluorescence properties, making it useful for detecting metal ions. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of allyl 2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate is its potential use as a multifunctional compound, with applications ranging from organic electronic devices to anticancer agents. The compound is also relatively easy to synthesize, and modifications can be made to improve its yield and purity. However, one of the limitations of this compound is its potential toxicity, which requires further investigation before it can be used in clinical applications.
Direcciones Futuras
There are several future directions for allyl 2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate research, including exploring its potential use as a photosensitizer for photodynamic therapy, investigating its mechanism of action in more detail, and improving its yield and purity. Further studies are also needed to fully understand the biochemical and physiological effects of this compound and to determine its potential toxicity. Overall, this compound has significant potential for various applications, and further research is needed to fully explore its potential.
Métodos De Síntesis
Allyl 2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate can be synthesized through the reaction of 4-bromobenzoyl chloride and 4-nitrophenylacrylic acid in the presence of triethylamine. The resulting product is then reacted with allyl bromide to produce this compound. The synthesis method has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Allyl 2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate has been extensively studied for its potential use in various applications, including as a fluorescent probe for detecting metal ions, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent. The compound has also been studied for its potential use in organic electronic devices, such as organic light-emitting diodes and organic solar cells.
Propiedades
IUPAC Name |
prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O5/c1-2-11-27-19(24)17(12-13-3-9-16(10-4-13)22(25)26)21-18(23)14-5-7-15(20)8-6-14/h2-10,12H,1,11H2,(H,21,23)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGJCNIYRNKODD-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-({[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}amino)propanoate](/img/structure/B5408556.png)
![2-[2-(2-chloro-5-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5408585.png)
![4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1,8-dioxa-4,11-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B5408588.png)
![N-(3-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide](/img/structure/B5408592.png)
![1-(2-furoyl)-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5408597.png)
![4-[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]-4-oxo-1-phenyl-1-butanone](/img/structure/B5408602.png)
![{3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5408605.png)
![N-(2-methoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5408624.png)
![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-chlorobenzamide](/img/structure/B5408636.png)
![2-(4-fluorophenyl)-4-{3-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5408637.png)
![N-(2-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5408641.png)
![5-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5408651.png)
![[1,1-dimethyl-2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B5408654.png)
